molecular formula C11H14O4 B14198206 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one CAS No. 847991-31-5

1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethan-1-one

Cat. No.: B14198206
CAS No.: 847991-31-5
M. Wt: 210.23 g/mol
InChI Key: HGFAJXJYBHGMPT-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₄O₄ It is characterized by the presence of hydroxyl, methoxy, and methyl groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxy-6-methoxy-3,5-dimethylbenzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with an appropriate ketone, such as acetone, in the presence of a base catalyst like sodium hydroxide.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, or bases.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

    Substitution Products: Various substituted phenyl ethanones.

Scientific Research Applications

1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to oxidative stress, inflammation, or cell proliferation.

    Effects: Induction of apoptosis in cancer cells, inhibition of microbial growth, or reduction of inflammation.

Comparison with Similar Compounds

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Similar structure but with different substitution patterns.

    1-(3,4-Dimethoxyphenyl)ethanone: Lacks the hydroxyl groups present in the target compound.

    1-(2,4-Dimethylphenyl)ethanone: Contains methyl groups but lacks hydroxyl and methoxy groups.

Uniqueness: 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone is unique due to the specific arrangement of hydroxyl, methoxy, and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

847991-31-5

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)ethanone

InChI

InChI=1S/C11H14O4/c1-5-9(13)6(2)11(15-4)8(7(3)12)10(5)14/h13-14H,1-4H3

InChI Key

HGFAJXJYBHGMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)OC)C)O

Origin of Product

United States

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